methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate is a synthetic organic compound notable for its application in various scientific fields. This compound belongs to the family of imidazo[2,1-b][1,3]thiazole derivatives, which are known for their wide-ranging biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate typically involves a multistep process. A common method involves the condensation of 2-mercaptobenzothiazole with the appropriate aldehyde under acidic conditions, followed by the addition of a methoxyimino group.
Industrial Production Methods: : In an industrial setting, the production of this compound may employ similar synthetic routes, but on a larger scale with optimized conditions for yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming sulfoxide or sulfone derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions, typically involving agents like sodium borohydride, can convert the imine group to an amine.
Substitution: : Nucleophilic substitution reactions are possible at the benzene ring, particularly involving halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, strong bases
Major Products: : Depending on the type of reaction, major products can include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Industry: : Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites of enzymes, inhibiting their function. The methoxyimino group may interact with nucleophilic sites on proteins, altering their activity and leading to the compound's biological effects.
Comparison with Similar Compounds
Similar Compounds: : Other compounds within the imidazo[2,1-b][1,3]thiazole family, like imidazo[2,1-b][1,3]thiazole-6-carboxylates, share structural similarities.
Uniqueness: : The unique combination of functional groups (methoxyimino, sulfanyl, and benzoate) in methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate provides distinct chemical properties and reactivity, differentiating it from other derivatives in this family.
This article should provide a thorough overview of the compound, ensuring that you have detailed and accurate information to work with. Enjoy diving deep into the chemistry!
Properties
IUPAC Name |
methyl 2-[5-[(Z)-methoxyiminomethyl]imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-20-14(19)10-5-3-4-6-12(10)23-13-11(9-16-21-2)18-7-8-22-15(18)17-13/h3-9H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRJQCNTZJITNK-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)/C=N\OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.